Silane, tris[(1-methylethyl)thio]-
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Overview
Description
Silane, tris[(1-methylethyl)thio]- is a chemical compound with the molecular formula C9H23SSiThis compound is a colorless liquid with a pungent odor and is highly flammable. It is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, tris[(1-methylethyl)thio]- typically involves the reaction of silicon tetrachloride with isopropyl mercaptan in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of silicon tetrachloride. The general reaction scheme is as follows:
SiCl4+3C3H7SH→Si(SC3H7)3+3HCl
Industrial Production Methods
Industrial production of Silane, tris[(1-methylethyl)thio]- follows a similar synthetic route but on a larger scale. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the conversion of reactants to the desired product.
Chemical Reactions Analysis
Types of Reactions
Silane, tris[(1-methylethyl)thio]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form the corresponding thiol.
Substitution: The isopropylthio groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a strong base such as sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Isopropyl mercaptan.
Substitution: Various substituted silanes depending on the substituent used.
Scientific Research Applications
Silane, tris[(1-methylethyl)thio]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules to study their interactions and functions.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of Silane, tris[(1-methylethyl)thio]- involves the formation of stable complexes with various substrates. The isopropylthio groups can interact with different functional groups, facilitating the formation of new chemical bonds. The silicon atom in the compound can also participate in various catalytic processes, enhancing the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Silane, tris[(1-methylpropyl)thio]-: Similar structure but with different alkyl groups.
Silane, tris[(1-ethylthio)-]: Similar structure but with ethyl groups instead of isopropyl groups.
Uniqueness
Silane, tris[(1-methylethyl)thio]- is unique due to its specific isopropylthio groups, which provide distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly useful in specific applications where other compounds may not be as effective.
Properties
InChI |
InChI=1S/C9H21S3Si/c1-7(2)10-13(11-8(3)4)12-9(5)6/h7-9H,1-6H3 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNFPRDBBIFLRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S[Si](SC(C)C)SC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21S3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17891-55-3 |
Source
|
Record name | Tris(isopropylthio)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: The research paper discusses the reducing capabilities of tris(methylthio)silane and tris(isopropylthio)silane. Can we extrapolate these findings to predict the behavior of Silane, tris[(1-methylethyl)thio]-?
A1: Yes, we can draw parallels between the compounds. Silane, tris[(1-methylethyl)thio]-, also known as tris(isopropylthio)silane, is directly analyzed in the study []. The research highlights that this compound, alongside tris(methylthio)silane, exhibits efficacy in reducing various organic substrates through free radical mechanisms []. This suggests that the presence of alkylthio groups linked to silicon plays a crucial role in facilitating these reduction reactions.
Q2: The research mentions measuring the bond dissociation energy of Si-H bonds in these silanes. How does this information contribute to understanding the reactivity of Silane, tris[(1-methylethyl)thio]-?
A2: The bond dissociation energy provides valuable insights into a molecule's reactivity. In this study, the Si-H bond dissociation energy in Silane, tris[(1-methylethyl)thio]- was determined to be approximately 83 kcal/mol using photoacoustic calorimetry []. This value suggests that the Si-H bond in this molecule is relatively weak and can be readily cleaved, leading to the formation of reactive silyl radicals. This property explains the compound's effectiveness as a reducing agent and its ability to participate in hydrosilylation reactions with electron-rich alkenes [].
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